molecular formula C10H19NO6 B14414795 Bis(2-methoxyethyl) L-aspartate CAS No. 86150-70-1

Bis(2-methoxyethyl) L-aspartate

Cat. No.: B14414795
CAS No.: 86150-70-1
M. Wt: 249.26 g/mol
InChI Key: DHECGALBBHZSMG-QMMMGPOBSA-N
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Description

Bis(2-methoxyethyl) L-aspartate is an ester derivative of L-aspartic acid, where the α- and β-carboxyl groups are substituted with 2-methoxyethyl groups.

Polymeric derivatives of L-aspartate, such as poly[α-(2-methoxyethyl) β-L-aspartate], have been studied for their crystalline structures and conformational behavior. X-ray diffraction and molecular mechanics analyses reveal that these polymers adopt right-handed 13/4 helical conformations stabilized by intramolecular hydrogen bonding in hexagonal crystal lattices . The 2-methoxyethyl substituents influence packing efficiency and thermal stability, distinguishing them from other alkyl-substituted aspartate derivatives.

Properties

CAS No.

86150-70-1

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

bis(2-methoxyethyl) (2S)-2-aminobutanedioate

InChI

InChI=1S/C10H19NO6/c1-14-3-5-16-9(12)7-8(11)10(13)17-6-4-15-2/h8H,3-7,11H2,1-2H3/t8-/m0/s1

InChI Key

DHECGALBBHZSMG-QMMMGPOBSA-N

Isomeric SMILES

COCCOC(=O)C[C@@H](C(=O)OCCOC)N

Canonical SMILES

COCCOC(=O)CC(C(=O)OCCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) L-aspartate typically involves the reaction of L-aspartic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification and purification to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry: Bis(2-methoxyethyl) L-aspartate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for understanding the behavior of aspartate derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(2-methoxyethyl) L-aspartate belongs to a family of L-aspartate esters and polymers with varied alkyl or functionalized side chains. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of L-Aspartate Derivatives

Compound Substituents Key Properties Applications/Research Findings References
This compound 2-methoxyethyl groups - Forms right-handed 13/4 helices in hexagonal crystals
- Enhanced solubility in polar solvents
- Thermally stable due to hydrogen bonding
Studied for biomaterial applications (e.g., drug delivery, biodegradable polymers)
Poly(α-n-butyl β-L-aspartate) n-butyl groups - Exhibits polymorphism (hexagonal and tetragonal crystals)
- Lower solubility in polar solvents
- Higher crystallinity
Used to study the relationship between side-chain bulkiness and crystal packing efficiency
Diallyl L-aspartate tosylate Allyl groups + tosylate ion - Reactive ester groups for crosslinking
- Lower thermal stability
- Hydrolytically sensitive
Investigated as a monomer for synthesizing functional polymers or hydrogels
Diethyl L-aspartate Ethyl groups - High volatility
- Moderate solubility in organic solvents
- Limited crystallinity
Used as an intermediate in peptide synthesis or pharmaceutical formulations
L-Ornithine L-aspartate Ornithine + aspartate - Ammonia-lowering properties
- Water-soluble salt form
Clinically used to treat hepatic encephalopathy in cirrhosis patients

Key Findings from Comparative Studies:

Structural Flexibility vs. Stability :

  • This compound’s ether oxygen in the side chain enhances polarity and solubility compared to purely alkyl-substituted analogs like poly(α-n-butyl β-L-aspartate) .
  • The n-butyl derivative’s tetragonal crystal form (4/1 helix) is less thermodynamically stable than the hexagonal form, attributed to steric hindrance from bulkier side chains .

Biological Activity :

  • Unlike L-ornithine L-aspartate, which directly modulates ammonia metabolism, this compound lacks intrinsic biological activity but is explored for controlled-release drug carriers due to its degradable ester linkages .

Synthetic Utility :

  • Diallyl L-aspartate tosylate’s allyl groups enable radical polymerization or thiol-ene reactions, contrasting with the inert 2-methoxyethyl groups in this compound .

Environmental and Health Impacts :

  • Bis(2-methoxyethyl) phthalate (a structurally related plasticizer) has raised concerns about endocrine disruption, highlighting the need for rigorous toxicity assessments of 2-methoxyethyl-functionalized compounds .

Critical Analysis of Research Limitations

  • Data Gaps: Comparative studies on toxicity and biodegradability of this compound are sparse.
  • Contradictions: references bis(2-methoxyethyl)aminosulfur trifluoride (a fluorinating agent), which shares a similar side chain but differs in core structure and reactivity. This underscores the need for precise nomenclature to avoid confusion .

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